![molecular formula C16H13FN2OS B2763564 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-84-9](/img/no-structure.png)

6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

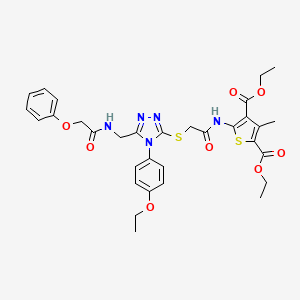

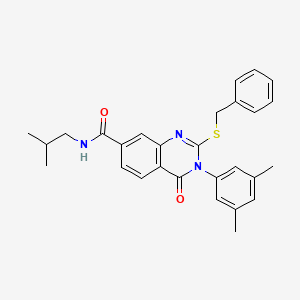

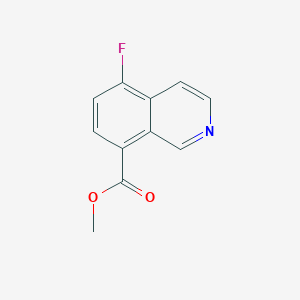

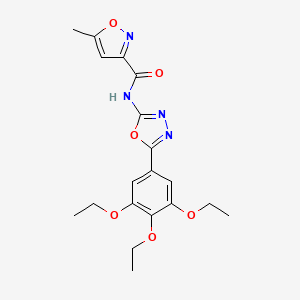

6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one (FMMSQ) is a chemical compound that has gained interest in scientific research due to its potential applications in various fields, including medicine and agriculture.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

- Targeted Kinase Inhibition : Quinazolinone derivatives, including this compound, have been investigated as kinase inhibitors. Researchers explore their potential in treating cancer, inflammatory diseases, and other conditions by modulating specific kinases involved in cellular signaling pathways .

- Antiproliferative Activity : The quinazolinone scaffold has shown antiproliferative effects against cancer cells. Researchers study derivatives like this one to identify novel chemotherapeutic agents .

Organic Synthesis and Cross-Coupling Reactions

- Boronic Acid Derivatives : This compound is a boronic acid derivative. Boronic acids are versatile reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. They enable the construction of complex molecules by forming carbon-carbon bonds .

- Rhodium-Catalyzed Arylation : The compound’s boronic acid functionality can participate in rhodium-catalyzed allylic arylation reactions, leading to diverse products with potential applications in materials science and pharmaceuticals .

Materials Science and Functional Materials

- Ligand Design : Researchers explore quinazolinone derivatives as ligands for coordination chemistry. These ligands can form complexes with transition metals, potentially leading to novel materials with tailored properties .

Biological Studies and Imaging

- Fluorescent Probes : Fluorinated compounds like this one can serve as fluorescent probes for biological imaging. Their unique properties allow visualization of specific cellular processes or biomolecules .

Agrochemicals and Crop Protection

- Pesticide Development : Quinazolinone derivatives have been investigated for their pesticidal activity. Researchers assess their efficacy in controlling pests and diseases in agriculture .

Pharmacokinetics and Metabolism Studies

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 2-aminobenzonitrile with 4-methylbenzyl chloride to form 6-fluoro-3-[(4-methylphenyl)methyl]-2-amino-1H-quinazolin-4-one, which is then treated with sulfur to form the final product.", "Starting Materials": [ "2-aminobenzonitrile", "4-methylbenzyl chloride", "sulfur" ], "Reaction": [ "Step 1: 2-aminobenzonitrile is reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form 6-fluoro-3-[(4-methylphenyl)methyl]-2-amino-1H-quinazolin-4-one.", "Step 2: The resulting intermediate is then treated with sulfur to form 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

Numéro CAS |

422526-84-9 |

Nom du produit |

6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |

Formule moléculaire |

C16H13FN2OS |

Poids moléculaire |

300.35 |

Nom IUPAC |

6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C16H13FN2OS/c1-10-2-4-11(5-3-10)9-19-15(20)13-8-12(17)6-7-14(13)18-16(19)21/h2-8H,9H2,1H3,(H,18,21) |

Clé InChI |

RAVIBCVVYZBFKR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2763481.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2763484.png)

![(2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2763486.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2763488.png)

![4-(Difluoromethoxy)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2763489.png)

![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2763500.png)